



Application Notes and Protocols for Zerencotrep in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerencotrep, also known as Pico145 or HC-608, is a highly potent and selective small-molecule inhibitor of specific Transient Receptor Potential Canonical (TRPC) channels.[1][2] It demonstrates remarkable efficacy in blocking TRPC1/4/5 channels, which are non-selective cation channels permeable to calcium and play crucial roles in various cellular signaling pathways.[2] Mechanistically, **Zerencotrep** inhibits (-)-englerin A-activated TRPC4/TRPC5 channels and sphingosine 1-phosphate (S1P)-evoked calcium entry.[1][3] Its high potency is highlighted by its sub-nanomolar to picomolar half-maximal inhibitory concentrations (IC50) in various cellular models.[1][3] Notably, **Zerencotrep** exhibits high selectivity, showing no significant effect on other TRP channels such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8 at concentrations up to 100 nM.[1][3] These characteristics make **Zerencotrep** a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC1/4/5 channels.

Data Presentation: Recommended Concentrations of Zerencotrep

The effective concentration of **Zerencotrep** is highly dependent on the cell type and the specific TRPC channel subtype being targeted. The following table summarizes the reported IC50 values for **Zerencotrep** in various experimental systems.



Cell Line/System	Target Channel(s)	Activator	IC50 Concentration	Reference
HEK293	Human TRPC4	(-)-englerin A	0.349 nM	[1]
HEK293	Human TRPC5	(-)-englerin A	1.3 nM	[1]
HEK 293 Tet+	Human TRPC4- TRPC1	(-)-englerin A	0.03 nM	[1][3]
HEK 293 Tet+	Human TRPC5- TRPC1	(-)-englerin A	0.2 nM	[1][3]
Hs578T	Endogenous TRPC Channels	(-)-englerin A	0.11 nM	[1][3]
N/A	TRPC4-TRPC1	Sphingosine 1- phosphate (S1P)	0.011 nM	[1][3]

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay using Fura-2 AM

This protocol describes a method to assess the inhibitory effect of **Zerencotrep** on TRPC channel activity by measuring changes in intracellular calcium concentration.

Materials:

- Zerencotrep (Pico145)
- HEK293, Hs578T, or other suitable cell lines expressing target TRPC channels
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
- 96-well clear-bottomed black plates (poly-D-lysine-coated for HEK293 cells)
- Fura-2 AM
- Pluronic F-127



- Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 8 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH)[1][3]
- TRPC channel activator (e.g., (-)-englerin A or S1P)
- Fluorescence plate reader capable of ratiometric calcium measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)

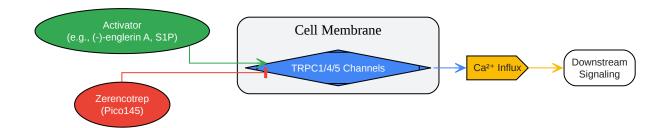
Procedure:

- Cell Seeding:
 - Seed cells into 96-well plates at a density that will result in approximately 90% confluency on the day of the experiment.[1][3]
 - Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to make a stock solution. Further dilute the stock solution in SBS to a final concentration of 2 μM.[1][3]
 - Add 0.01% Pluronic F-127 to the loading solution to aid in dye dispersal.[1][3]
 - Aspirate the culture medium from the wells and wash the cells once with SBS.
 - Add the Fura-2 AM loading solution to each well and incubate for 1 hour at 37°C.[1][3]
- Compound Incubation:
 - Wash the cells twice with SBS to remove extracellular Fura-2 AM.[1][3]
 - Prepare serial dilutions of Zerencotrep in SBS.
 - Add the desired concentrations of Zerencotrep to the wells and incubate for 30 minutes at room temperature.[1][3] Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor if available).



- Measurement of Calcium Influx:
 - Place the plate in a fluorescence plate reader.
 - Record the baseline fluorescence ratio (F340/F380) for a short period.
 - Add the TRPC channel activator (e.g., (-)-englerin A or S1P) to all wells simultaneously using an automated injection system if available.
 - Immediately begin recording the fluorescence ratio for a defined period to capture the calcium influx.
- Data Analysis:
 - \circ Calculate the change in fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after activator addition.
 - Normalize the data to the vehicle control.
 - Plot the normalized response against the logarithm of the **Zerencotrep** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

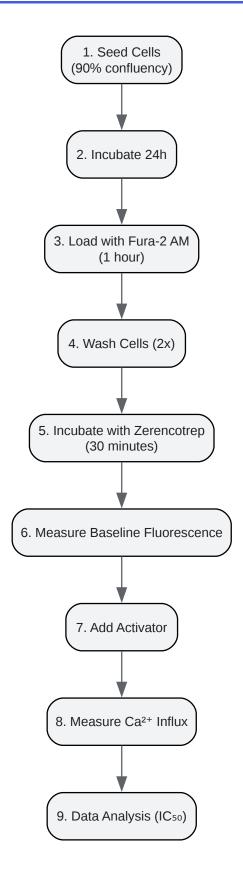
Visualizations



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Zerencotrep's mechanism of action.





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Calcium influx assay workflow.



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